molecular formula C14H16N6O2 B2878598 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 866040-12-2

4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2878598
CAS No.: 866040-12-2
M. Wt: 300.322
InChI Key: QELZZNZBXAUJTF-UHFFFAOYSA-N
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Description

4-{[3-(1H-Imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 866040-12-2) is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C₁₄H₁₆N₆O₂ and a molecular weight of 300.32 g/mol . The compound features a pyrazolo[3,4-b]pyridine core substituted at position 1 with a methyl group, at position 4 with a 3-(imidazol-1-yl)propylamino side chain, and at position 5 with a carboxylic acid moiety.

The compound is likely synthesized via hydrolysis of its ethyl ester precursor, ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 866040-05-3), which has a molecular weight of 328.38 g/mol .

Properties

IUPAC Name

4-(3-imidazol-1-ylpropylamino)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-19-13-10(8-18-19)12(11(7-17-13)14(21)22)16-3-2-5-20-6-4-15-9-20/h4,6-9H,2-3,5H2,1H3,(H,16,17)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELZZNZBXAUJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)NCCCN3C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and pyrazolo[3,4-b]pyridine rings. One common approach is to first synthesize the imidazole ring through a condensation reaction of an appropriate amine with a carbonyl compound. The pyrazolo[3,4-b]pyridine ring can be constructed through cyclization reactions involving pyridine derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing functional groups to less oxidized forms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to biologically active molecules can make it useful in drug discovery.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its ability to interact with various biological targets can be harnessed to develop new drugs for treating diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be compared to related pyrazolo[3,4-b]pyridine derivatives, as summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-CH₃, 4-(imidazolylpropylamino), 5-COOH C₁₄H₁₆N₆O₂ 300.32 Carboxylic acid enhances solubility; imidazole may enable metal coordination.
Ethyl Ester Precursor 1-CH₃, 4-(imidazolylpropylamino), 5-COOEt C₁₆H₂₀N₆O₂ 328.38 Lipophilic ester group may improve membrane permeability.
15c (4-(5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)aniline) 3-phenyl, 4-piperazinylmethyl C₂₅H₂₉N₇ 435.55 Piperazine moiety increases solubility; aromatic aniline may enhance binding.
1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-C₂H₅, 4-COOH, 6-pyridinyl C₁₅H₁₃N₃O₂ 267.29 Pyridinyl group at position 6 may influence target selectivity.
12i (N-(3-(1H-imidazol-1-yl)propyl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine) 3-phenyl, 4-piperazinylmethyl, 5-propylamino C₂₅H₃₅N₇O 450.30 Higher molecular weight due to phenyl-piperazine substitution; 99.3% HPLC purity.

Key Observations:

Compounds with piperazine substituents (e.g., 15c, 12i) exhibit higher molecular weights (435–450 g/mol) and may show enhanced pharmacokinetic profiles due to improved solubility .

Synthetic Yields :

  • The ethyl ester precursor of the target compound has a reported yield of 58% for a structurally similar derivative (12i ) , while other analogs (e.g., 15c ) achieve yields up to 68% .

Structural Complexity :

  • Derivatives like 3-ethyl-4-{4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl}benzamide () incorporate multiple heterocycles, which may complicate synthesis but enhance target specificity.

Research Findings and Implications

Piperazine-containing analogs (e.g., 15c, 12i) are frequently explored in drug discovery for their balanced solubility and bioavailability, as seen in kinase inhibitors .

Physicochemical Properties :

  • The target compound’s carboxylic acid group likely reduces logP compared to its ester counterpart, aligning with trends observed in related pyrazolo[3,4-b]pyridines .
  • Bulkier substituents (e.g., cyclopropyl groups in 954254-86-5 ) may improve metabolic stability but reduce solubility.

Synthetic Challenges: Functionalization at position 4 (e.g., introducing imidazolylpropylamino groups) requires precise control of reaction conditions to avoid side products, as evidenced by moderate yields in related syntheses .

Biological Activity

The compound 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, which has gained attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.

  • Molecular Formula : C21H22N6O2
  • Molecular Weight : 390.44 g/mol
  • CAS Number : Not specified in the sources but closely related compounds exist.

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. For instance, compounds similar to our target compound have demonstrated activity against various viruses, including HSV-1 and VSV. In vitro studies have shown that certain derivatives can inhibit viral replication effectively, with IC50 values in the low micromolar range (e.g., 6 to 8 μM) .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. In studies involving animal models, related pyrazolo derivatives have been shown to suppress pro-inflammatory cytokines and reduce edema in carrageenan-induced inflammation models. This suggests that our compound may also possess similar anti-inflammatory properties .

Interaction with PPARα

Recent findings highlight the role of pyrazolo[3,4-b]pyridine derivatives as selective agonists for peroxisome proliferator-activated receptor alpha (PPARα), a key regulator in lipid metabolism. These compounds bind to the ligand-binding domain of PPARα, activating pathways that may be beneficial in treating dyslipidemia . The unique binding interactions observed could lead to improved selectivity and efficacy compared to traditional PPARα agonists.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : The compound likely interacts with various receptors involved in inflammatory and metabolic pathways.
  • Enzyme Inhibition : Similar compounds have been identified as potent inhibitors of enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a role in NAD+ biosynthesis and cellular metabolism .

Data Summary

Activity TypeRelated CompoundsIC50 ValuesNotes
AntiviralVarious derivatives6 - 50 μMEffective against HSV-1 and VSV
Anti-inflammatoryPyrazolo derivativesNot specifiedReduced TNFα production
PPARα AgonismRelated pyrazolo compoundsNot specifiedEnhances lipid metabolism

Case Studies

  • Antiviral Efficacy : A study evaluated several pyrazolo compounds against HSV-1 using Vero cells. The results indicated that modifications at specific positions on the pyrazole ring enhanced antiviral activity significantly.
  • Inflammation Model : In vivo tests demonstrated that a related compound reduced paw edema in mice by inhibiting pro-inflammatory cytokines, suggesting a potential therapeutic application for inflammatory diseases.

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